2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol
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Overview
Description
2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C6H11N3O3 It features an imidazolidine ring, a nitromethylidene group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of imidazolidine derivatives with nitromethane under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the nitromethylidene group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using metal catalysts or organocatalysts, can be employed to enhance the yield and purity of the final product . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitromethylidene group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Imidazolidin-2-one: A cyclic urea derivative with similar structural features.
Nitroimidazole: Contains both nitro and imidazole groups, similar to the nitromethylidene and imidazolidine groups in the target compound
Uniqueness
2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol is unique due to the presence of both a nitromethylidene group and an imidazolidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
61532-73-8 |
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Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[2-(nitromethylidene)imidazolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H11N3O3/c10-4-3-8-2-1-7-6(8)5-9(11)12/h5,7,10H,1-4H2 |
InChI Key |
KCAVISIDSPWHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CCO |
Origin of Product |
United States |
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